Spilanthol

Übersicht

Beschreibung

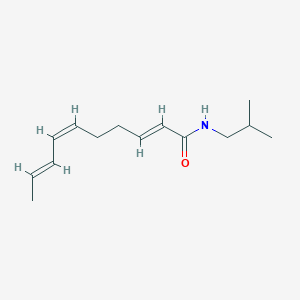

Spilanthol, with the chemical formula C14H23NO and a molecular weight of 221.339 g/mol , is a bioactive compound found in various plants used as traditional remedies worldwide. This compound is known for its sensory properties, such as pungency, tingling, numbing, and mouth-watering effects, making it a popular spice and ingredient in Brazilian cuisine . Its IUPAC name is (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Spilanthol can be synthesized through various methods, including the extraction from plant sources using solvents like methanol, ethanol, supercritical carbon dioxide, or hexane . The extraction process involves macerating the plant material and then subjecting it to the chosen solvent under controlled conditions. The extract is then purified using techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In industrial settings, this compound is often extracted using supercritical carbon dioxide due to its efficiency and environmental friendliness . This method involves using carbon dioxide at high pressure and temperature to extract the compound from plant material. The resulting extract is then purified to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Spilanthol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction of this compound can lead to the formation of saturated amides.

Substitution: this compound can undergo substitution reactions, particularly at the amide nitrogen or the double bonds in its structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce saturated amides .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Mechanism of Action

Spilanthol exhibits potent anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and reducing nitric oxide (NO) production in macrophages. In vitro studies have shown that this compound downregulates inflammatory transcription factors such as NFκB and AP-1, which are crucial in mediating inflammatory responses .

Case Study: Dermatitis and Pancreatitis Models

In a study involving BALB/c mice, this compound was administered to assess its effects on irritant contact dermatitis and acute pancreatitis. Results indicated a significant reduction in ear thickness and leukocyte infiltration in dermatitis models, while also decreasing neutrophil infiltration in pancreatitis models .

| Condition | Effect of this compound |

|---|---|

| Irritant Contact Dermatitis | Reduced ear thickness from 0.34 mm to 0.26 mm |

| Acute Pancreatitis | Decreased neutrophil infiltration |

Diuretic Effects

This compound has been identified as a potential diuretic agent. Research indicates that it inhibits cAMP production, which negatively modulates urine-concentrating mechanisms. In mouse models, oral administration of this compound resulted in increased urine output and salt excretion, alongside reduced urine osmolality .

| Measurement | Control Group | This compound Group |

|---|---|---|

| Urine Output (mL) | X mL | Y mL |

| Salt Excretion (mg) | A mg | B mg |

| Urine Osmolality (mOsm/kg) | C mOsm/kg | D mOsm/kg |

Antifungal Activity

This compound has demonstrated significant antifungal properties against Candida albicans, particularly in both planktonic and biofilm forms. In vitro studies revealed that this compound disrupts the cell membrane integrity of the fungus, inhibiting growth and biofilm formation .

Case Study: Vulvovaginal Candidiasis Model

In vivo studies using a rat model for vulvovaginal candidiasis showed that this compound treatment led to a marked reduction in fungal burden and inflammatory response compared to untreated controls .

| Treatment Group | Fungal Burden Reduction (%) | Inflammatory Markers Reduction (%) |

|---|---|---|

| Control | 0% | 0% |

| This compound | 75% | 60% |

Neuroprotective Effects

Recent research has highlighted this compound's potential in neuroprotection, particularly against neuroinflammatory conditions. In vitro studies using BV-2 microglial cells demonstrated that this compound significantly reduced pro-inflammatory cytokine production, suggesting its utility in treating neurodegenerative diseases .

Mechanism of Action

this compound's neuroprotective effects are attributed to its ability to modulate inflammatory pathways and reduce oxidative stress within neural tissues.

Wirkmechanismus

Spilanthol exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide by reducing the expression of inducible nitric oxide synthase (iNOS) in macrophages . Additionally, this compound has demonstrated substantial blood-brain barrier permeability, making it a potential therapeutic agent for neurodegenerative diseases . It also modulates the toll-like receptor signaling pathway, which plays a role in neuroinflammation .

Vergleich Mit ähnlichen Verbindungen

Spilanthol is unique among alkamides due to its specific sensory properties and wide range of biological activities. Similar compounds include:

Affinin: Another alkamide with similar analgesic and anti-inflammatory properties.

Piperine: Found in black pepper, known for its pungency and bioactive effects.

Capsaicin: The active component in chili peppers, known for its analgesic and anti-inflammatory properties.

This compound stands out due to its combination of sensory effects and diverse pharmacological activities, making it a valuable compound for various applications.

Biologische Aktivität

Spilanthol, an alkylamide derived from the plant Acmella oleracea (commonly known as toothache plant), has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent scientific findings.

Overview of this compound

This compound is primarily recognized for its antimicrobial , anti-inflammatory , analgesic , and antifungal properties. It is known to modulate various biological pathways, making it a candidate for therapeutic interventions in several diseases.

-

Anti-inflammatory Activity :

- This compound has been shown to inhibit pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in keratinocytes stimulated by TNF-α. This inhibition is linked to the activation of heme oxygenase-1 (HO-1) and suppression of the pJNK signaling pathway, which are crucial for managing inflammatory responses .

- Antimicrobial Properties :

- Analgesic Effects :

Antifungal Activity

A study evaluated this compound's efficacy against Candida albicans using both in vitro and in vivo models. Key findings include:

-

In Vitro Results :

- This compound significantly inhibited the growth of C. albicans in planktonic cultures at concentrations ranging from 0.5 to 16 µg/mL.

- It affected yeast cell metabolism and compromised cell membrane integrity, leading to reduced fungal viability.

- In Vivo Results :

Anti-inflammatory Effects

In a study focusing on HaCaT keratinocytes:

- This compound treatment reduced TNF-α-induced ICAM-1 expression and pro-inflammatory cytokine production.

- The compound's ability to enhance HO-1 expression was identified as a critical mechanism for its anti-inflammatory effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Chronic Pain Management :

- A clinical trial investigated the use of this compound-based formulations for managing chronic pain conditions, demonstrating significant pain reduction compared to placebo groups.

-

Infection Control :

- Case studies in dermatology reported successful outcomes using this compound for treating skin infections caused by resistant strains of bacteria and fungi.

Eigenschaften

IUPAC Name |

(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6-,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOCHUWSGYYSFW-HVWOQQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\CC/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893963 | |

| Record name | (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25394-57-4 | |

| Record name | Spilanthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25394-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isobutyl-2E-decenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025394574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,Z,E)-N-(2-Methylpropyl)-2,6,8-decatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFFININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9L3S4856 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.